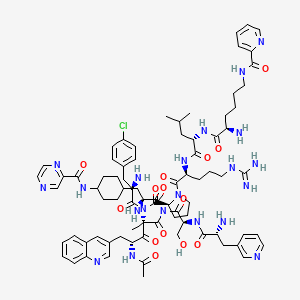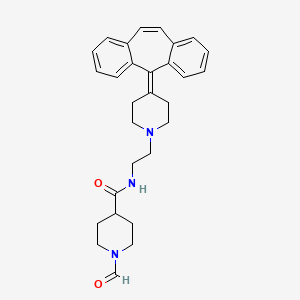
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-1015 free base is a serotonin (5-HT)2 receptor antagonist that blocks vascular and platelet 5-HT2A receptors.
Scientific Research Applications
Binding Affinity in Rabbit Platelet Membranes : A study investigated the binding affinity of this compound, referred to as AT-1015, a 5-HT2 antagonist, in rabbit platelet membranes. It was found to have high affinity for 5-HT2 receptors, with a pKi value of 7.40, indicating its potential as a selective serotonin receptor antagonist (Rashid, Watanabe, Nakazawa, & Nagatomo, 2001).
Effects on Pig Coronary Arteries : Another study focused on the effects of AT-1015 on pig coronary arteries. The compound inhibited the maximal response of contraction and did not affect relaxation induced by high concentrations of agonists, suggesting its role as a non-competitive 5-HT2 antagonist in porcine coronary arteries (Gong, Rashid, Nakamura, Hattori, Nakazawa, Kihara, Yoshimoto, & Nagatomo, 2000).
Antithrombotic Activity in Rat Models : A study on the antithrombotic activity of AT-1015 in a rat arterial thrombosis model showed that it significantly prolonged the time required for artery occlusion with a thrombus. This suggests its potential as a potent and long-acting oral antithrombotic agent (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).
Crystal Structure and Bioactivity : The crystal structure of a related compound was studied, providing insights into its molecular geometry and potential for biological significance, particularly in the context of anti-HIV drug development (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
Affinity and Dissociation Ability : Another study assessed the affinity and dissociation ability of AT-1015 for 5-HT2 receptors in rabbit cerebral cortex membranes, suggesting its antagonistic properties and slow dissociation from the receptor, which is significant for understanding its pharmacological profile (Rashid, Watanabe, Nakazawa, Nakamura, Hattori, & Nagatom, 2001).
properties
CAS RN |
173722-21-9 |
|---|---|
Product Name |
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl- |
Molecular Formula |
C29H33N3O2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H33N3O2/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28/h1-10,21,25H,11-20H2,(H,30,34) |
InChI Key |
BSPMYKLEFGUTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AT-1015 free base, AT-1015 free base anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



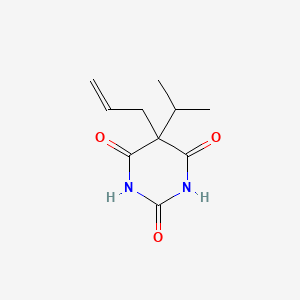
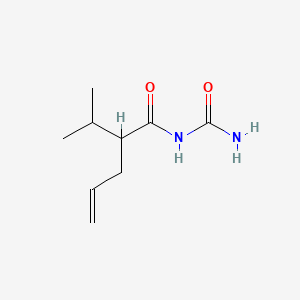
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
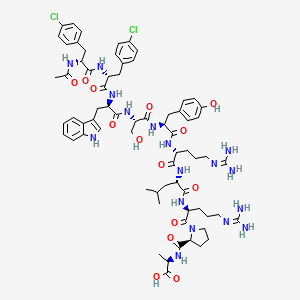
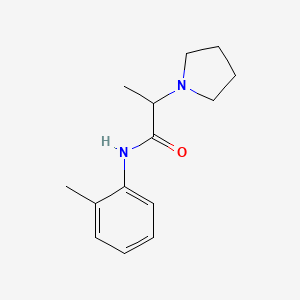
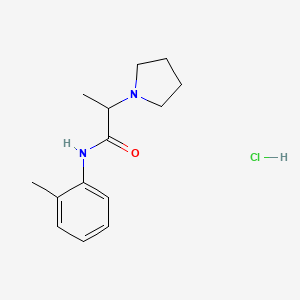
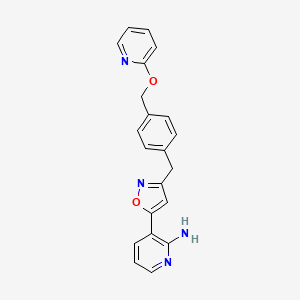
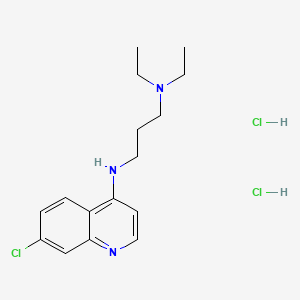
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
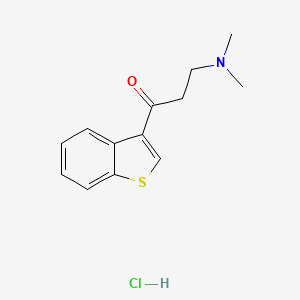
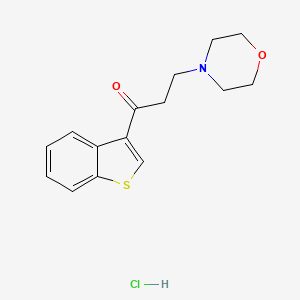
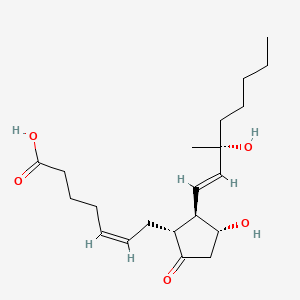
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
